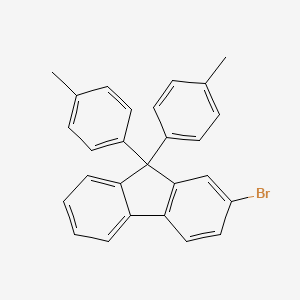

2-Bromo-9,9-di-p-tolyl-9H-fluorene

Description

Significance of Fluorene (B118485) Derivatives in Advanced Materials Research

Fluorene-based materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their rigid, planar biphenyl (B1667301) unit, bridged by a methylene (B1212753) group, provides a robust and highly fluorescent core. The C9 position of the fluorene ring offers a convenient site for substitution, allowing for the introduction of various functional groups to tune the compound's solubility, processability, and electronic characteristics without significantly altering the electronic properties of the fluorene core. This versatility has made fluorene derivatives a favored platform for constructing a wide array of functional organic materials. acs.orgresearchgate.netnih.gov

The introduction of bulky substituents at the C9 position is a common strategy to prevent intermolecular aggregation (π-π stacking), which can lead to quenching of fluorescence and a decrease in device efficiency. This steric hindrance helps to maintain the desired photophysical properties in the solid state. Furthermore, the inherent blue emission of many fluorene derivatives makes them ideal candidates for host materials in OLEDs, where they can efficiently transfer energy to guest dopant molecules to achieve a full spectrum of colors.

Overview of 2-Bromo-9,9-di-p-tolyl-9H-fluorene as a Key Molecular Building Block

This compound, with the chemical formula C₂₇H₂₁Br, is a prime example of a strategically functionalized fluorene derivative. labproinc.com The key features of this molecule are the two p-tolyl groups attached to the C9 position and a bromine atom at the C2 position. The bulky di-p-tolyl groups serve to inhibit aggregation and enhance the solubility of the molecule in common organic solvents.

The bromine atom at the C2 position is the most critical feature for its role as a molecular building block. This halogen atom provides a reactive site for a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the straightforward introduction of a wide range of aromatic and heteroaromatic substituents at the C2 position, enabling the construction of more complex, conjugated systems. This "building block" approach is fundamental to the bottom-up synthesis of novel organic electronic materials with precisely controlled structures and properties.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 474918-33-7 labproinc.com |

| Molecular Formula | C₂₇H₂₁Br labproinc.com |

| Molecular Weight | 425.37 g/mol labproinc.com |

| Physical State | Solid labproinc.com |

| Color | White labproinc.com |

| Melting Point | 184 °C labproinc.com |

| Purity | Min. 98.0% (GC) labproinc.com |

Academic Research Trajectories for this compound Systems

Academic research involving this compound has been prolific, with a primary focus on its application in organic electronics. Researchers have extensively utilized this compound as a precursor for the synthesis of a diverse range of materials.

One major research trajectory involves the synthesis of blue-emitting polymers and oligomers for OLED applications. By polymerizing derivatives of this compound, often with other aromatic co-monomers, researchers can create materials with high quantum efficiencies and good color purity. The bulky side groups help to ensure that the resulting polymers are amorphous, which is crucial for fabricating uniform and stable thin films.

Another significant area of research is the development of host materials for phosphorescent OLEDs (PhOLEDs). The high triplet energy of the fluorene core makes it an excellent host for phosphorescent iridium or platinum complexes. This compound serves as a key starting material for creating more complex host materials that can effectively confine the triplet excitons on the guest emitter, leading to highly efficient devices.

Furthermore, this compound is employed in the synthesis of materials for organic solar cells. By incorporating electron-donating and electron-accepting moieties onto the fluorene backbone, researchers can design materials with broad absorption spectra and efficient charge separation and transport properties. The ability to precisely tune the electronic energy levels through chemical modification of the 2-position is a significant advantage in this field.

The versatility of this compound as a synthetic intermediate continues to drive new research avenues. Its derivatives are being explored for applications in organic lasers, sensors, and as charge-transporting layers in a variety of electronic devices. The ongoing exploration of its reactivity and the properties of its derivatives ensures that this compound will remain a central component in the toolbox of materials chemists for the foreseeable future.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-9,9-bis(4-methylphenyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21Br/c1-18-7-11-20(12-8-18)27(21-13-9-19(2)10-14-21)25-6-4-3-5-23(25)24-16-15-22(28)17-26(24)27/h3-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGVEXPXLSEEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676780 | |

| Record name | 2-Bromo-9,9-bis(4-methylphenyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474918-33-7 | |

| Record name | 2-Bromo-9,9-bis(4-methylphenyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 9,9 Di P Tolyl 9h Fluorene and Analogues

Precursor Synthesis and Halogenation of the Fluorene (B118485) Core

The construction of 2-Bromo-9,9-di-p-tolyl-9H-fluorene involves a multi-step process that begins with the synthesis of the 9,9-di-p-tolylfluorene core, followed by regioselective bromination at the 2-position.

Strategies for Bromination at the 2-Position of Fluorene Derivatives

The introduction of a bromine atom at the 2-position of the fluorene skeleton is a critical step. One common strategy involves the bromination of fluorene itself, followed by the introduction of the aryl groups at the 9-position. For instance, 2-bromofluorene (B47209) can be synthesized from fluorene using a brominating agent like dibromohydantoin in a suitable solvent such as propylene (B89431) carbonate. researchgate.net

Alternatively, a more versatile approach starts with a pre-functionalized fluorene derivative, such as 2-bromo-9H-fluoren-9-one. This ketone can then be subjected to reactions to introduce the desired substituents at the 9-position. The synthesis of the analogous 2-bromo-9,9-diphenylfluorene (B1373088) provides a relevant example of this pathway. The process begins with the reaction of 2-bromo-9H-fluoren-9-one with a Grignard reagent, such as phenylmagnesium chloride, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This is followed by an acid-catalyzed intramolecular cyclization to yield the final product. acs.org

Table 1: Synthesis of 2-Bromo-9,9-diphenylfluorene acs.org

| Step | Reactants | Reagents | Solvent | Conditions | Product |

| 1 | 2-Bromo-9H-fluoren-9-one | Phenylmagnesium chloride | Anhydrous THF | Reflux | 2-Bromo-9-phenyl-9H-fluoren-9-ol |

| 2 | 2-Bromo-9-phenyl-9H-fluoren-9-ol | Trifluoromethanesulfonic acid | Benzene (B151609) | Reflux | 2-Bromo-9,9-diphenylfluorene |

This methodology can be adapted for the synthesis of this compound by using p-tolylmagnesium bromide as the Grignard reagent.

Methods for Introducing Aryl Substituents at the 9,9-Position (e.g., Di-p-tolyl Groups)

The introduction of two aryl groups at the C-9 position of the fluorene core is essential for preventing aggregation and enhancing the solubility and stability of the resulting materials. A powerful method for achieving this is the Friedel-Crafts reaction. This reaction can be acid-catalyzed, for example, using triflic acid, to react a suitable fluorene precursor with an aromatic substrate. amazonaws.com

In the context of synthesizing 9,9-di-p-tolylfluorene, a common precursor is 9-fluorenone (B1672902). The reaction of 9-fluorenone with an excess of toluene (B28343) in the presence of a strong acid catalyst, such as methanesulfonic acid or trifluoromethanesulfonic acid, leads to the formation of the desired 9,9-di-p-tolyl-9H-fluorene. The subsequent bromination of this core at the 2- and 7-positions can be achieved using a suitable brominating agent. glpbio.com

Advanced Cross-Coupling Reactions for Functionalization

The bromine atom at the 2-position of this compound serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of more complex structures like oligomers and polymers.

Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. It typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. rsc.org This reaction is particularly valuable for the polymerization of fluorene-based monomers.

The Suzuki-Miyaura coupling can be employed to synthesize dimers (bi(9,9-diarylfluorene)s) and longer oligomers. By reacting this compound with a suitable boronic acid or boronic ester derivative of another fluorene molecule, a carbon-carbon bond can be formed between the two units. The choice of catalyst, base, and reaction conditions is crucial for achieving high yields and selectivity. For instance, palladium catalysts like Pd(PPh₃)₄ are commonly used in conjunction with a base such as potassium carbonate. researchgate.net By controlling the stoichiometry of the reactants, the growth of the oligomer chain can be managed.

A significant advancement in the synthesis of conjugated polymers is the development of chain-growth polymerization methods, which allow for precise control over molecular weight, polydispersity, and end-groups. Chain-growth Suzuki polymerization has emerged as a robust technique for synthesizing well-defined polyfluorenes. researchgate.netacs.org

This method often utilizes a catalyst-transfer polycondensation mechanism. The polymerization of an AB-type monomer, where A is a boronic acid or ester and B is a halide, can be initiated by a palladium complex. The catalyst then propagates along the growing polymer chain. This "living" nature of the polymerization allows for the synthesis of block copolymers by the sequential addition of different monomers. amazonaws.comrsc.orgscispace.comrsc.orgrsc.org

For the synthesis of poly(9,9-di-p-tolylfluorene) block copolymers, a monomer derived from this compound, such as one containing a boronic ester at the 7-position, could be employed. The polymerization would be initiated with a suitable palladium catalyst, and the living nature of the reaction would allow for the subsequent addition of a different comonomer to form a block copolymer.

Table 2: Example of Chain-Growth Suzuki Polymerization of a Fluorene Monomer amazonaws.com

| Monomer | Initiator (mol %) | Catalyst System | Solvent | Time (h) | Mn ( g/mol ) | PDI |

| 2-(7-Bromo-9,9-dioctylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 5 | Pd(OAc)₂ / SPhos | THF / H₂O | 1 | 15,000 | 1.2 |

This controlled polymerization technique opens the door to the creation of highly tailored polyfluorene-based materials with precisely engineered properties for advanced electronic and photonic applications.

Buchwald-Hartwig Amination Coupling for Arylamine Integration

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This reaction has proven to be a versatile tool for the synthesis of arylamines from aryl halides, offering a significant improvement over traditional methods that often require harsh reaction conditions and have limited substrate scope. wikipedia.org In the context of this compound, this methodology allows for the direct introduction of various primary and secondary amines at the 2-position of the fluorene core.

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction and depends on the specific substrates being coupled. nih.govacs.org

For instance, the coupling of various (hetero)aryl halides with secondary amines has been achieved with high efficiency using a Pd(OAc)2/RuPhos catalytic system under solvent-free conditions and in the presence of air. researchgate.net This protocol has been successfully applied to a wide range of substrates, including diaryl, alkyl-aryl, and dialkylamines, affording the corresponding products in good to excellent yields. researchgate.net The development of bidentate phosphine (B1218219) ligands like BINAP and DPPF has been instrumental in extending the scope of the reaction to include primary amines and enabling the efficient coupling of aryl iodides and triflates. wikipedia.org

The reaction conditions are generally mild, with catalyst loadings typically around 1-2%. libretexts.org Common solvents include THF, toluene, t-BuOH, and dioxane, and the reaction can tolerate small amounts of water. libretexts.org However, certain functional groups, such as azo groups, can poison the catalyst, and strong bases like KOtBu may not be compatible with ester or nitro groups. libretexts.org

Table 1: Examples of Buchwald-Hartwig Amination Reactions

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) |

| Bromobenzene | Diphenylamine | Pd(OAc)2/RuPhos | NaOtBu | Toluene | 30 |

| p-Nitrochlorobenzene | Phenylboronic Acid | Not Specified | Not Specified | Not Specified | 96 |

| p-Chloroacetophenone | Phenylboronic Acid | Not Specified | Not Specified | Not Specified | 98 |

| p-Methoxychlorobenzene | Phenylboronic Acid | Not Specified | Not Specified | Not Specified | 98 |

This table is based on data from a study on solvent-free Buchwald-Hartwig reactions and may not be directly representative of reactions involving this compound. researchgate.net

Sonogashira Coupling and Related Carbon-Carbon Bond Formations

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis due to its reliability and mild reaction conditions, which often include room temperature, aqueous media, and a mild base. wikipedia.org For this compound, the Sonogashira coupling provides a direct route to introduce alkyne functionalities, which can be further elaborated into more complex structures.

The catalytic cycle of the Sonogashira reaction involves a palladium cycle and a copper cycle. wikipedia.org The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation from the copper acetylide and reductive elimination to give the coupled product. The copper cycle involves the formation of a copper acetylide intermediate from the terminal alkyne and a copper(I) salt in the presence of a base. wikipedia.org

A wide range of aryl halides, including iodides, bromides, chlorides, and triflates, can be used in Sonogashira couplings. wikipedia.org The reaction is generally tolerant of various functional groups, making it suitable for the synthesis of complex molecules. wikipedia.org Copper-free Sonogashira protocols have also been developed to address issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts. organic-chemistry.org

Table 2: Key Components in Sonogashira Coupling

| Component | Function | Examples |

| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppe)Cl₂, Pd(dppp)Cl₂, Pd(dppf)Cl₂ libretexts.org |

| Copper Co-catalyst | Forms the copper acetylide intermediate | CuI libretexts.org |

| Base | Neutralizes the hydrogen halide byproduct and facilitates alkyne deprotonation | Diethylamine, Triethylamine, K₂CO₃, Cs₂CO₃ wikipedia.org |

| Solvent | Provides the reaction medium | Toluene, THF, DMF wikipedia.org |

Beyond the Sonogashira reaction, other carbon-carbon bond-forming reactions are crucial for modifying the fluorene framework. researchgate.net These reactions allow for the introduction of a wide array of substituents, leading to materials with diverse properties. researchgate.net

Novel Synthetic Routes to Diverse 9,9-Disubstituted Fluorene Architectures

The functionalization at the C-9 position of the fluorene core is a key strategy for tuning the properties of fluorene-based materials. mdpi.comresearchgate.net This is because the substituents at this position can influence the molecule's solubility, thermal stability, and solid-state packing, which in turn affect its electronic and photophysical characteristics. mdpi.com

Palladium-Catalyzed C(sp2)–H Activation/Carbenoid Insertion Approaches

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of fluorene chemistry, this approach can be used to introduce various functional groups directly onto the fluorene backbone.

One notable application is the palladium-catalyzed fluorination of C-H bonds. For example, the Sanford group reported the first Pd-catalyzed fluorination of 8-methylquinoline (B175542) and phenylpyridine via a C-H activation strategy using N-Fluoropyridinium salts as the electrophilic fluorine source. illinois.edu This type of methodology could potentially be applied to fluorene systems to introduce fluorine atoms at specific positions, thereby modulating their electronic properties.

Lewis Acid Mediated Reactions for Functionalized Fluorene Derivatives

Lewis acids play a significant role in promoting various organic transformations, including those involving fluorene derivatives. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid that has been shown to be an effective catalyst for the synthesis of functionalized 9,9-disubstituted fluorenes. thieme-connect.dersc.org

For instance, a BF₃·OEt₂-catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yields. thieme-connect.dedoaj.org The reaction proceeds through a proposed allene (B1206475) carbocation intermediate. thieme-connect.dedoaj.org When the reaction is carried out in the presence of N-bromosuccinimide (NBS), it yields (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides. thieme-connect.dedoaj.org The choice of catalyst is crucial, as other Lewis acids like p-TsOH, FeCl₃, and AlCl₃ resulted in lower yields or no reaction. thieme-connect.de Dichloromethane (B109758) was found to be the most suitable solvent for this transformation. thieme-connect.de

Similarly, a Lewis acid-mediated reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various isatin (B1672199) imines, catalyzed by BF₃·OEt₂, produces blue-emissive 3-(2-oxo-2-phenyl-1-(9-(phenylamino)-9H-fluoren-9-yl)ethylidene)indolin-2-one and 3-(1-(9-hydroxy-9H-fluoren-9-yl)-2-oxo-2-phenylethylidene)indolin-2-one derivatives. rsc.org A plausible mechanism involving a propargyl cation and a common fluorene-9-spiroazitidine intermediate has been proposed. rsc.org

Continuous Flow Grignard Reaction for 9-Arylfluoren-9-ols

Grignard reactions are a fundamental method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as a ketone. acs.orgmasterorganicchemistry.commasterorganicchemistry.com The synthesis of 9-arylfluoren-9-ols is typically achieved through the Grignard reaction of 9-fluorenone with an arylmagnesium halide. rsc.org

Recently, a continuous flow process has been developed for the kilogram-scale production of 9-arylfluoren-9-ols at room temperature. rsc.orgrsc.orgbohrium.com This approach offers significant advantages over traditional batch processes, including increased yield (from 45% to >99%), reduced raw material cost (by 35%), decreased solid waste emission (by 64%), and a shorter production period (by 86%). rsc.orgrsc.orgbohrium.com The continuous flow process also demonstrates significantly higher atom efficiency, reaction mass efficiency, and carbon efficiency. rsc.orgbohrium.com The environmental impact factor (E-factor) was impressively reduced by 92.57% compared to the batch process. rsc.orgbohrium.com This green production method has been successfully applied to the end-to-end synthesis of 9,9'-spirobi[9H-fluorene] (SBF) through a tandem Grignard reaction and Friedel–Crafts reaction. rsc.orgbohrium.com

Table 3: Comparison of Batch vs. Continuous Flow Grignard Reaction for 9-Arylfluoren-9-ols

| Parameter | Batch Process | Continuous Flow Process |

| Yield | 45% | >99% rsc.orgrsc.orgbohrium.com |

| Raw Material Cost Reduction | - | 35% rsc.orgrsc.orgbohrium.com |

| Solid Waste Emission Reduction | - | 64% rsc.orgrsc.orgbohrium.com |

| Production Period Reduction | - | 86% rsc.orgrsc.orgbohrium.com |

| Environmental Impact Factor (E-factor) | 26.5882 kg kg⁻¹ | 1.9747 kg kg⁻¹ rsc.orgbohrium.com |

| Atom Efficiency (Ae) | 34.46% | 75.8% rsc.orgbohrium.com |

| Reaction Mass Efficiency (RME) | 31.47% | 69.93% rsc.orgbohrium.com |

| Carbon Efficiency (CE) | 41.83% | 92.97% rsc.orgbohrium.com |

Derivatization Strategies Beyond Direct Substitution

While direct substitution at the 2- and 9-positions of the fluorene core are common strategies, derivatization of existing functional groups opens up a vast chemical space for creating novel fluorene-based molecules with complex architectures.

For example, fluorene derivatives containing alkyne functionalities, introduced via Sonogashira coupling, can undergo further transformations such as Suzuki coupling and Click reactions. acs.org This allows for the attachment of a wide variety of molecular fragments, leading to the synthesis of star-shaped molecules, dendrimers, and polymers. researchgate.net

Similarly, fluorene derivatives bearing aldehyde or ketone groups can be converted into a plethora of other functional groups. For instance, the reduction of a cyano group to an aldehyde using diisobutylaluminium hydride (DIBAL) has been demonstrated in the synthesis of fluorene-based chromophores. nih.gov This aldehyde can then serve as a handle for further reactions, such as Knoevenagel condensation, to extend the conjugation of the system. nih.gov

Furthermore, the synthesis of fluorene-containing β-diketonato ligands allows for the preparation of rhodium(I) complexes. nih.gov These complexes can exhibit interesting photophysical and electrochemical properties, demonstrating how derivatization can lead to materials with applications beyond traditional organic electronics. nih.gov

Knoevenagel Condensation for Dibenzofulvene (DBF) Formation at the 9-Position

The Knoevenagel condensation is a classic organic reaction that involves the base-catalyzed reaction of an active methylene (B1212753) compound with an aldehyde or ketone to form a new carbon-carbon double bond. In fluorene chemistry, this reaction is a primary method for creating dibenzofulvene (DBF) derivatives. chemicalbook.comchemicalbook.com Dibenzofulvenes, also known as 9-methylidene-9H-fluorenes, are characterized by an exocyclic double bond at the C-9 position of the fluorene core. tcichemicals.com

This methodology does not yield 9,9-disubstituted fluorenes like this compound, but instead replaces the two acidic protons at the C-9 position with a single, conjugated substituent. The reaction typically proceeds by treating a fluorene derivative with an aromatic or heteroaromatic aldehyde in the presence of a base. chemicalbook.com This introduces a new substituent onto the fluorene scaffold via the newly formed double bond, significantly altering the electronic and optical properties of the molecule. chemicalbook.com The wide availability of aldehydes allows for the synthesis of a vast library of DBF derivatives with tailored characteristics. chemicalbook.com These modifications can lead to a significant reduction in the energy gap and a lowering of the oxidation potential, which is beneficial for applications in organic electronics. chemicalbook.com

The general reaction scheme involves the deprotonation of fluorene at the C-9 position by a base, followed by nucleophilic attack on the carbonyl carbon of the aldehyde, and subsequent dehydration to yield the dibenzofulvene product.

Table 1: Examples of Dibenzofulvene (DBF) Synthesis via Knoevenagel Condensation

| Starting Fluorene | Aldehyde | Base/Catalyst | Product | Yield (%) | Reference |

| Fluorene | 4-(Dimethylamino)benzaldehyde | Piperidine | 9-((4-(Dimethylamino)phenyl)methylene)-9H-fluorene | - | chemicalbook.com |

| Fluorene | 4-(Diphenylamino)benzaldehyde | Piperidine | 9-((4-(Diphenylamino)phenyl)methylene)-9H-fluorene | - | chemicalbook.com |

| 7-(Dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde | Malononitrile | Piperidine | 2-((7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)methylene)malononitrile | 69% | wikipedia.org |

| 2-Benzylidene-1-indanone | Ethyl acetoacetate | t-BuOK | Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate | 48% | thieme-connect.de |

Note: This table presents examples of the Knoevenagel condensation applied to fluorene and its derivatives to form dibenzofulvenes, which are structural analogues of the title compound.

Spiro-Annulation Techniques for Fluorene-Xanthene Hybrids

Spiro-annulation is a synthetic strategy used to create molecules with two rings connected by a single, common tetrahedral carbon atom. In the context of fluorene chemistry, this technique is prominently used to synthesize spiro[fluorene-9,9′-xanthene] (SFX) derivatives. acs.org These molecules possess a rigid, three-dimensional structure where the fluorene and xanthene moieties are orthogonally oriented around the central spiro-carbon (the C-9 position of the fluorene). acs.org This unique geometry is highly desirable in materials science as it can prevent intermolecular aggregation (π-stacking) and lead to materials with high thermal stability and good film-forming properties. acs.orgharvard.edu

The synthesis of the SFX core typically involves an acid-catalyzed, one-pot condensation reaction. nih.gov For instance, the reaction of a fluorenone derivative with a substituted phenol, often in the presence of an acid catalyst like methanesulfonic acid (MeSO₃H), leads to the formation of the spiro[fluorene-9,9'-xanthene] (B3069175) framework through a thermodynamically controlled cyclization process. nih.gov Subsequent functionalization, such as bromination or cross-coupling reactions, can then be performed on the fluorene or xanthene units. researchgate.netorganic-chemistry.org

This synthetic pathway results in a fundamentally different molecular architecture compared to this compound. Instead of two independent aryl groups at the C-9 position, a spiro-fused bicyclic system is formed.

Table 2: Examples of Spiro[fluorene-9,9′-xanthene] (SFX) Synthesis

| Fluorenone Reactant | Phenol/Diol Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2,7-Dibromo-9-fluorenone | Resorcinol | ZnCl₂/HCl | 2',7'-Dibromo-spiro[fluorene-9,9'-xanthene]-3',6'-diol | - | nih.gov |

| Fluorenone | 2-Bromophenol | MeSO₃H (excess) | Bromo-substituted spiro[fluorene-9,9'-xanthene] | - | nih.gov |

| 9-Fluorenone | o,o'-diphenol | Acid Catalyst | Spiro[fluorene-9,9'-xanthene] | - | nih.gov |

Note: This table presents examples of spiro-annulation reactions to form fluorene-xanthene hybrids, which are structural analogues of the title compound.

Structure Property Relationships and Molecular Engineering of Fluorene Based Systems

Influence of Substituents on Electronic and Optical Properties

The electronic and optical characteristics of fluorene (B118485) derivatives are highly tunable through the strategic placement of various functional groups. The core fluorene structure acts as a versatile platform, where substituents at different positions can precisely modulate properties like energy levels, charge transport capabilities, and light emission profiles. This targeted functionalization is a cornerstone of molecular engineering for applications in organic electronics.

The introduction of a halogen atom, such as bromine, at the 2-position of the fluorene ring system significantly alters its electronic characteristics primarily through inductive effects. Bromine is more electronegative than carbon, causing it to withdraw electron density from the aromatic fluorene core.

This electron-withdrawing effect has several key consequences:

Energy Level Modulation : The inductive withdrawal of electrons stabilizes the molecule, leading to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This change can be crucial for tuning the injection and transport of charge carriers (holes and electrons) in electronic devices.

Reactivity and Functionalization : The carbon-bromine bond serves as a versatile synthetic handle. It is a key site for post-functionalization through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of a wide array of other functional groups, including electron-donating or electron-accepting moieties.

Solubility and Morphology : While a single bromine atom has a modest effect on solubility, it can influence the packing of molecules in the solid state, which in turn affects charge transport and luminescence efficiency.

Table 1: Effect of Bromination on the Electronic Properties of a Fluorene Core

| Property | Base Fluorene | 2-Bromo-fluorene Derivative | Influence of Bromine |

| HOMO Energy Level | Higher (less stable) | Lower (more stable) | Inductive electron withdrawal |

| LUMO Energy Level | Higher (less stable) | Lower (more stable) | Inductive electron withdrawal |

| Electron Affinity | Lower | Higher | Increased due to lower LUMO |

| Ionization Potential | Lower | Higher | Increased due to lower HOMO |

| Synthetic Utility | C-H activation required | Reactive C-Br bond for cross-coupling | Enables facile derivatization |

Molecular Conformation : The tetrahedral geometry of the C9 carbon forces the two planar tolyl groups to adopt a twisted, non-coplanar orientation relative to each other and to the fluorene backbone. This creates a propeller-like, three-dimensional architecture.

Prevention of Aggregation : This bulky and non-planar shape provides significant steric hindrance. It effectively prevents the flat, aromatic fluorene units from stacking closely together (π-π stacking) in the solid state. This is highly desirable in materials for organic light-emitting diodes (OLEDs), as aggregation often leads to luminescence quenching and reduced device efficiency.

Enhanced Solubility : The non-planar structure disrupts crystal packing, leading to significantly improved solubility in common organic solvents, which is a major advantage for solution-based processing of electronic devices.

Thermal and Morphological Stability : The bulky substituents at the C9 position increase the glass transition temperature (Tg) and thermal decomposition temperature of the material. This enhanced stability ensures that thin films of the material remain amorphous and uniform during device operation, even at elevated temperatures, leading to longer device lifetimes.

Table 2: Influence of 9,9-Aryl Substitution on Fluorene Properties

| Property | Unsubstituted Fluorene (at C9) | 9,9-di-p-tolyl-fluorene | Impact of Di-aryl Substitution |

| Conformation | Planar | 3D, non-planar | Introduces steric hindrance |

| Solid-State Packing | Prone to π-stacking | Aggregation is suppressed | Improves solid-state luminescence |

| Solubility | Low | High | Facilitates solution processing |

| Thermal Stability (Tg) | Low | High | Enhances device lifetime and stability |

The design of molecules featuring electron-donating (D) and electron-accepting (A) moieties is a fundamental strategy for creating materials with tailored optoelectronic properties. ccspublishing.org.cnnih.gov When these groups are linked through a π-conjugated spacer, such as a fluorene unit, they can exhibit intramolecular charge transfer (ICT). ccspublishing.org.cn

In the specific case of 2-Bromo-9,9-di-p-tolyl-9H-fluorene, the components have relatively weak donor/acceptor characteristics. The p-tolyl groups are mild electron donors, while the bromo-fluorene core acts as a mild electron acceptor. However, this molecule serves as an excellent scaffold for building more pronounced D-A systems.

By attaching strong donor groups (like triphenylamine (B166846) or carbazole) and strong acceptor groups (like benzothiadiazole or cyano groups) to the fluorene platform, molecules with significant ground-state polarization can be created. nih.gov Upon photoexcitation, an electron is promoted from the HOMO, which is typically localized on the donor, to the LUMO, which is localized on the acceptor. ccspublishing.org.cn This movement of electron density constitutes an ICT state, which is crucial for applications such as:

Thermally Activated Delayed Fluorescence (TADF) : In D-A systems, a small energy gap between the singlet and triplet excited states (ΔE_ST) can be achieved, allowing for efficient harvesting of triplet excitons for light emission. ccspublishing.org.cn

Non-linear Optics : The significant change in dipole moment between the ground and excited states in D-A molecules can lead to large two-photon absorption cross-sections. nih.govnih.gov

Solar Cells : Efficient charge separation at D-A interfaces is the fundamental principle behind organic photovoltaics.

Table 3: Common Donor and Acceptor Groups in Fluorene-Based Systems

| Type | Functional Group | Example Compound Class | Primary Role |

| Electron Donor (D) | Triphenylamine | Fluorene-TPA derivatives | Hole transport, HOMO localization |

| Electron Donor (D) | Carbazole | Fluorene-Carbazole copolymers | Hole transport, high triplet energy |

| Electron Acceptor (A) | Benzothiadiazole (BT) | D-A-D fluorene copolymers | Electron transport, LUMO localization |

| Electron Acceptor (A) | Cyano (-CN) groups | Cyanofluorene derivatives | Strong electron withdrawal, LUMO localization |

Conformational Analysis and Planarity Control in Fluorene Derivatives

The three-dimensional shape and rigidity of fluorene-based molecules are critical determinants of their material properties. Chemists employ various strategies to control the conformation and planarity of the fluorene framework to optimize performance for specific applications.

The C9 atom in this compound is sp³ hybridized, forming a single bond with each of the two tolyl groups and the two carbons of the fluorene ring. This tetrahedral geometry acts as an insulating bridge that electronically decouples the two sides of the fluorene molecule. While this is beneficial for creating wide-bandgap host materials, in other contexts, enhancing conjugation across the C9 bridge is desirable.

This can be achieved by engineering an sp² hybridized carbon at the 9-position. The most common example is fluorenone, which features a carbonyl group (C=O) at this position.

Planarity and Conjugation : The sp² hybridization forces the C9 atom and the oxygen into the plane of the fluorene rings. This creates a fully conjugated system across the entire molecule, extending the π-electron delocalization.

Optical Properties : This enhanced conjugation leads to a significant bathochromic (red) shift in both the absorption and emission spectra compared to sp³-bridged fluorenes. The molecule absorbs and emits lower-energy light.

Electronic Properties : The C=O group is strongly electron-withdrawing, which substantially lowers the LUMO energy level of fluorenone derivatives, making them excellent electron acceptors or n-type materials.

Table 4: Comparison of sp³ vs. sp² Hybridization at the C9 Position of Fluorene

| Feature | 9,9-Dialkylfluorene (sp³) | Fluorenone (sp²) | Effect of sp² Hybridization |

| Hybridization at C9 | sp³ (tetrahedral) | sp² (trigonal planar) | Planarizes the core structure |

| Conjugation Bridge | Insulating / Broken | Conjugated | Extends π-delocalization |

| Absorption Spectrum | High energy (UV region) | Lower energy (Visible region) | Red shift |

| Electronic Nature | Wide-gap host / Bipolar | Electron-accepting (n-type) | Lowers LUMO significantly |

A highly successful strategy for controlling the conformation of fluorene-based materials is the creation of spiro-fused frameworks. In a spiro compound, two ring systems are linked by a single common atom. For fluorenes, the C9 carbon is the spiro center. A prominent example is 2,2',7,7'-tetrakis-(N,N-di-p-methoxyphenyl-amine)9,9'-spirobifluorene (Spiro-OMeTAD).

The core design principles and advantages of spiro-fused fluorenes are:

Rigid, Orthogonal Structure : The two fluorene units in a spirobifluorene molecule are held in a rigid, nearly perpendicular (orthogonal) orientation. This well-defined 3D structure is a key feature.

High Morphological Stability : The rigidity and bulkiness of the spiro-framework lead to materials with very high glass transition temperatures (Tg) and thermal stability. This prevents crystallization and ensures the morphological integrity of thin films in devices. researchgate.net

Isotropic Charge Transport : The orthogonal arrangement of the π-systems can facilitate more isotropic charge transport properties, as charge can move through pathways in multiple directions, unlike in linearly stacked polymers.

Suppression of Excimer/Exciplex Formation : By enforcing a perpendicular arrangement, the spiro-center effectively prevents the face-to-face π-stacking that leads to the formation of undesirable, low-energy excimers or exciplexes, thus helping to maintain high luminescence efficiency and color purity in the solid state. nih.gov

These principles have made spiro-fused fluorenes, such as spirobifluorene and spiro[fluorene-9,9′-xanthene] (SFX), benchmark materials for hole-transporting layers in perovskite solar cells and OLEDs. researchgate.netresearchgate.net

Table 5: Key Spiro-Fused Fluorene Frameworks and Their Properties

| Framework | Key Structural Feature | Primary Advantage | Common Application |

| Spirobifluorene (SBF) | Two fluorene units fused at C9 | High Tg, rigid orthogonal structure | Hole Transport Material (HTM) |

| Spiro[fluorene-9,9′-xanthene] (SFX) | Fluorene fused with a xanthene unit | Asymmetric core, high stability researchgate.net | HTM in Perovskite Solar Cells researchgate.netresearchgate.net |

| Spiro[fluorene-9,9'-acridine] | Fluorene fused with an acridine (B1665455) unit | Combines properties of both cores | Host materials for TADF emitters |

Photophysical Mechanisms in Fluorene Chromophores

The photophysical behavior of fluorene derivatives is intrinsically linked to their molecular structure. The extended π-conjugation of the fluorene core gives rise to fascinating optical phenomena, including intense fluorescence and distinct emission characteristics.

Fluorene derivatives are renowned for their high fluorescence quantum yields, a direct consequence of their rigid, planar structure which minimizes non-radiative decay pathways. The π-electron system of fluorene allows for significant electron delocalization, a key factor in its use as a building block for advanced materials. sigmaaldrich.comchemicalbook.com This delocalization can be further modulated by the introduction of various substituents at the C-9 position and on the aromatic rings.

The introduction of bulky substituents, such as the p-tolyl groups in this compound, at the C-9 position serves a dual purpose. It enhances solubility and processability while also preventing intermolecular interactions that can lead to aggregation-induced quenching of fluorescence. This steric hindrance ensures that the desirable photophysical properties observed in solution are retained in the solid state, a critical requirement for applications like organic light-emitting diodes (OLEDs). rsc.org

Theoretical studies, often employing Density Functional Theory (DFT), have provided deep insights into the electron delocalization within fluorene-based molecules. These calculations reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org In many fluorene derivatives, the HOMO and LUMO are largely delocalized over the fluorene core and any conjugated substituents, which is fundamental to their charge-transporting and light-emitting capabilities. rsc.org The extent of this delocalization directly influences the energy levels and, consequently, the absorption and emission wavelengths of the molecule.

Table 1: Photophysical Properties of Selected Fluorene Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Solvent |

| Fluorenone-derivative 1 | 432 | 463 | Acetonitrile researchgate.net |

| Fluorenone-derivative 2 | 504 | 553 | Acetonitrile researchgate.net |

| Fluorene-derivative 3 | 366 | 424 | THF mdpi.com |

| Fluorene-derivative 4 | 360 | 418 | THF mdpi.com |

Note: The data in this table is illustrative of general trends in fluorene derivatives and is not specific to this compound unless explicitly stated.

Fluorene-based materials are particularly valued for their ability to emit light in the blue region of the electromagnetic spectrum, a crucial component for full-color displays and white lighting applications. mdpi.comresearchgate.net The inherent wide bandgap of the fluorene unit results in high-energy emissions, typically in the UV to blue range. mdpi.com

The precise emission wavelength of a fluorene derivative can be fine-tuned through chemical modifications. For instance, the introduction of electron-donating or electron-withdrawing groups onto the fluorene backbone can alter the HOMO-LUMO energy gap, leading to shifts in the emission spectrum. Copolymers incorporating fluorene units with other aromatic moieties have been synthesized to achieve specific emission colors. nih.gov

Research into the photophysical properties of this compound and related compounds often involves steady-state and time-resolved fluorescence spectroscopy. These techniques provide valuable data on absorption and emission maxima, fluorescence quantum yields, and excited-state lifetimes. For example, studies on similar fluorene derivatives have shown that the absorption spectra are typically characterized by a broad band in the UV region, corresponding to the π-π* transition of the conjugated fluorene system. mdpi.com The emission spectra, in turn, exhibit a distinct peak in the blue region.

The solvent environment can also influence the photophysical properties of fluorene derivatives. Solvent polarity can affect the energy levels of the excited state, leading to solvatochromic shifts in the emission wavelength. nih.gov However, the bulky substituents at the C-9 position in compounds like this compound help to insulate the chromophore from its surroundings, minimizing these effects.

Advanced Spectroscopic and Characterization Techniques in Fluorene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the precise mapping of the molecular architecture of 2-Bromo-9,9-di-p-tolyl-9H-fluorene.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the aromatic protons on the fluorene (B118485) core and the p-tolyl substituents. The integration of these signals confirms the presence of 21 protons in the molecule. The aromatic region of the spectrum is complex due to the coupling between adjacent protons. The protons on the tolyl groups typically appear as distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the tolyl groups give rise to a sharp singlet, integrating to six protons. The protons on the brominated fluorene core exhibit a unique pattern of doublets and multiplets, with their chemical shifts influenced by the electron-withdrawing effect of the bromine atom and the steric effects of the bulky di-p-tolyl groups.

A detailed, experimentally verified ¹H NMR data table with specific chemical shifts and coupling constants for this compound is not publicly available in the searched literature. Predicted spectra suggest a complex aromatic region between 7.0 and 7.8 ppm and a methyl singlet around 2.3 ppm.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides further confirmation of the carbon framework of this compound. The spectrum displays a series of signals corresponding to the 27 carbon atoms in the molecule. The quaternary carbon at the C9 position, bonded to the two tolyl groups, typically appears as a distinct signal. The carbon atom attached to the bromine (C2) is also identifiable by its characteristic chemical shift. The remaining aromatic carbons of the fluorene and tolyl groups resonate in the typical downfield region for sp²-hybridized carbons. The methyl carbons of the tolyl groups appear as a single signal in the upfield region of the spectrum.

Specific, experimentally validated ¹³C NMR chemical shift data for this compound is not readily found in the surveyed scientific literature. Predicted data indicates a range of signals in the aromatic region (120-155 ppm), a signal for the C9 carbon around 65 ppm, and a methyl carbon signal around 21 ppm.

Advanced 2D NMR Techniques

While specific studies employing advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for this compound are not detailed in the available literature, these methods are instrumental in the unambiguous assignment of all proton and carbon signals. A COSY experiment would reveal the coupling relationships between protons on the same aromatic ring, aiding in the assignment of adjacent protons. HSQC and HMBC spectra would provide correlations between protons and their directly attached carbons (HSQC) and carbons that are two or three bonds away (HMBC), respectively. This would allow for the definitive assignment of each proton and carbon atom in the complex structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide valuable information about its structural components through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. For this compound, HRMS would be used to measure its exact mass with a high degree of accuracy. This measurement allows for the unambiguous confirmation of the molecular formula C₂₇H₂₁Br, distinguishing it from other compounds with the same nominal mass.

A specific experimental value for the high-resolution mass of this compound was not found in the reviewed literature. The calculated exact mass for the most abundant isotopes ([M]⁺) is a critical parameter that would be confirmed by this technique.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of large, non-volatile organic molecules like fluorene derivatives. In this technique, the sample is co-crystallized with a matrix material that absorbs laser energy, leading to soft ionization of the analyte and minimizing fragmentation. A MALDI-TOF analysis of this compound would be expected to show a prominent peak corresponding to the molecular ion [M]⁺, providing a clear confirmation of its molecular weight. Analysis of any observed fragmentation patterns could offer insights into the stability of the molecule and the strength of the bonds within its structure, such as the cleavage of the tolyl groups or the bromine atom.

Detailed MALDI-TOF MS studies, including fragmentation analysis for this compound, are not described in the publicly accessible research literature.

Vibrational Spectroscopy for Bond Information

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides invaluable information about the bonding structure and functional groups within a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific bonds and functional groups. For fluorene derivatives, FTIR is instrumental in confirming the presence of the fluorene backbone and its various substituents.

While a specific, publicly available FTIR spectrum for this compound is not readily found in the surveyed literature, data for the closely related compound, 2-Bromo-9,9-diphenyl-9H-fluorene, offers significant comparative insights. nih.gov The analysis of its spectrum, typically recorded using a KBr pellet or as an ATR-IR spectrum, would reveal characteristic absorption bands. nih.gov

Key expected vibrational modes for this compound would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: Arising from the methyl groups on the tolyl substituents, expected around 2960-2850 cm⁻¹.

C=C stretching: Vibrations of the aromatic rings of the fluorene and tolyl groups, appearing in the 1600-1450 cm⁻¹ region. orgsyn.org

C-Br stretching: The presence of the bromo substituent would give rise to a characteristic absorption band in the lower frequency region, typically between 600 and 500 cm⁻¹.

Out-of-plane C-H bending: These bands in the 900-675 cm⁻¹ region are sensitive to the substitution pattern of the aromatic rings.

The table below summarizes the expected characteristic FTIR absorption bands for this compound based on known data for similar compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2960-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Strong to Medium |

| C-Br Stretch | 600-500 | Medium to Strong |

This table is predictive and based on characteristic vibrational frequencies of functional groups found in similar molecules.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing further details about the molecular structure.

Similar to FTIR, a specific Raman spectrum for this compound is not widely published. However, a FT-Raman spectrum for 2-Bromo-9,9-diphenyl-9H-fluorene is available and serves as a useful reference. nih.gov The key Raman active modes for this compound would be the symmetric vibrations of the aromatic rings. The stretching of the C-C bonds within the fluorene and tolyl moieties would be particularly prominent. The C-Br bond would also exhibit a Raman active stretching vibration.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, such as UV-Vis absorption, photoluminescence (PL), and electroluminescence (EL), are fundamental for characterizing the optical and electronic properties of fluorene derivatives, which are essential for their application in optoelectronic devices.

UV-Vis spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For conjugated systems like fluorene derivatives, the absorption spectrum reveals the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Fluorene-based molecules are known for their strong absorption in the UV region. tcichemicals.com The absorption spectrum of this compound is expected to show intense absorption bands corresponding to π-π* transitions within the conjugated fluorene system. The presence of the bromo substituent and the p-tolyl groups can influence the position and intensity of these absorption bands. The tolyl groups, being electron-donating, may cause a slight red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted fluorene. The heavy bromine atom can also influence the electronic transitions through spin-orbit coupling.

For a related compound, 9-bromo-9-phenylfluorene, UV absorption maxima have been reported at 310, 276, 238, 230, and 213 nm in ethanol. orgsyn.org While the substitution pattern is different, this gives a general idea of the absorption region for brominated fluorenes.

The following table provides hypothetical UV-Vis absorption data for this compound in a common organic solvent like dichloromethane (B109758) (DCM), based on typical values for similar fluorene derivatives.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition |

| DCM | ~300-320 | ~10,000-20,000 | π-π* (S₀ → S₁) |

| DCM | ~270-290 | ~30,000-50,000 | π-π* |

This table contains hypothetical data for illustrative purposes.

Photoluminescence (PL) spectroscopy involves the emission of light from a material after it has absorbed photons, while electroluminescence (EL) is the emission of light from a material in response to the passage of an electric current. These techniques are crucial for evaluating the light-emitting properties of fluorene derivatives for applications in OLEDs.

Fluorene-based materials are known for their high fluorescence quantum yields and blue emission. chemicalbook.com The emission spectrum of this compound is expected to be in the blue region of the visible spectrum. The bulky 9,9-di-p-tolyl groups are intended to prevent intermolecular interactions (π-stacking) in the solid state, which can lead to undesirable changes in the emission color and a decrease in efficiency. The bromo substituent, however, can introduce a heavy-atom effect, which may promote intersystem crossing to the triplet state and potentially lead to phosphorescence or a reduction in fluorescence quantum yield.

The EL spectrum of a material is often similar to its PL spectrum, but can be influenced by the device architecture and charge-trapping effects. The efficiency of electroluminescence is a key parameter for OLED performance.

Solid-State Structural Determination

The determination of the three-dimensional arrangement of atoms in the solid state is accomplished through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the material's properties.

A crystal structure for this compound is not available in the public domain. However, the crystal structures of several other 9,9-disubstituted fluorene derivatives have been reported, providing a basis for understanding the expected structural features. sigmaaldrich.com For instance, the fluorene unit itself is largely planar, but the substituents at the C9 position can introduce steric strain, leading to a slight distortion of the fluorene backbone. The two tolyl groups in this compound are expected to be twisted out of the plane of the fluorene core due to steric hindrance. This tetrahedral arrangement around the C9 atom is a hallmark of 9,9-disubstituted fluorenes and is crucial for disrupting crystal packing and maintaining good solution processability and amorphous film morphology.

The bromine atom at the 2-position will lie in the plane of the fluorene ring system. Intermolecular interactions in the solid state, such as C-H···π and potential halogen bonding involving the bromine atom, would also be revealed by a crystal structure analysis and would play a significant role in the material's bulk properties.

Single Crystal X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This analysis is crucial for understanding the structure-property relationships in fluorene derivatives. The data obtained from XRD includes the crystal system, space group, and unit cell dimensions, which collectively describe the crystal lattice and the packing of molecules.

The table below illustrates the type of crystallographic data that would be obtained from a single-crystal XRD analysis of this compound, though it should be noted that these are representative fields and not actual experimental data for the compound.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical value |

| b (Å) | Hypothetical value |

| c (Å) | Hypothetical value |

| α (°) | Hypothetical value |

| β (°) | Hypothetical value |

| γ (°) | Hypothetical value |

| Volume (ų) | Hypothetical value |

| Z | Hypothetical value |

Note: The data in this table is illustrative and does not represent published experimental values for this compound.

Electrochemical Characterization Techniques

Electrochemical methods are fundamental in determining the electronic properties of fluorene derivatives, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are critical for designing efficient organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are the most commonly employed techniques to investigate the redox behavior of these compounds. By measuring the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated. The HOMO level is related to the onset of oxidation, while the LUMO level is related to the onset of reduction. The difference between these levels gives the electrochemical bandgap.

For this compound, the presence of the electron-withdrawing bromine atom and the electron-donating tolyl groups would be expected to influence its redox properties. Generally, bromination can lower both HOMO and LUMO levels, potentially improving air stability and altering charge injection barriers in devices. While specific experimental CV and DPV data for this compound are not available in the surveyed literature, studies on similar brominated fluorene derivatives have demonstrated the utility of these techniques in tuning the electronic properties for specific applications. mdpi.com

The following table outlines the kind of electrochemical data that would be generated from CV and DPV measurements for this compound.

| Parameter | Value |

| Oxidation Potential (E_ox, V) | Hypothetical value |

| Reduction Potential (E_red, V) | Hypothetical value |

| HOMO Level (eV) | Hypothetical value |

| LUMO Level (eV) | Hypothetical value |

| Electrochemical Bandgap (eV) | Hypothetical value |

Note: The data in this table is for illustrative purposes and does not represent published experimental values for this compound.

Computational and Theoretical Investigations of 2 Bromo 9,9 Di P Tolyl 9h Fluorene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. It is extensively used to investigate the ground-state properties of fluorene-based materials.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, or its ground-state geometry. For 2-Bromo-9,9-di-p-tolyl-9H-fluorene, DFT calculations are employed to perform geometry optimization. This process systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.

The key structural features of this molecule include:

The Fluorene (B118485) Core: The tricyclic fluorene system is largely planar, providing a rigid and conjugated backbone.

The Di-p-tolyl Groups: The two p-tolyl groups attached to the C9 carbon are not coplanar with the fluorene unit. They are twisted at significant dihedral angles to minimize steric hindrance. These torsion angles are a critical output of the geometry optimization and strongly affect the molecule's packing in the solid state and its photophysical behavior.

The Bromo Substituent: The bromine atom at the 2-position introduces electronic and steric perturbations, influencing the molecular orbitals and potential reaction sites.

Conformational studies on related 9,9-diarylfluorenes reveal that the rotational barriers for the aryl groups at the C9 position are relatively low, allowing for multiple stable or metastable conformers. DFT calculations can map these conformational landscapes to identify the global minimum energy structure.

| Structural Parameter | Typical Calculated Value for 9,9-Diarylfluorenes | Significance |

|---|---|---|

| Fluorene Core Planarity | Nearly planar | Ensures effective π-conjugation along the backbone. |

| C(Ar)-C9-C(Ar) Bond Angle | ~104-106° | Reflects the steric strain of the bulky aryl groups. |

| Fluorene-Tolyl Dihedral Angle | 50-70° | Crucial for determining molecular packing and preventing π-stacking. |

| C2-Br Bond Length | ~1.90 Å | Standard value for a C(sp²)-Br bond. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties. Their energy levels and spatial distribution govern charge injection/transport capabilities, optical absorption, and chemical reactivity.

For this compound and similar donor-π-acceptor systems, DFT calculations typically show:

HOMO: The HOMO is generally localized on the electron-rich fluorene core. The π-electrons of the fluorene moiety are the most accessible for removal (oxidation), making this part of the molecule the primary electron donor.

LUMO: The LUMO is also distributed across the π-conjugated system of the fluorene backbone. The energy of the LUMO determines the molecule's ability to accept an electron (reduction).

The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is a critical parameter. It provides a theoretical estimate of the energy required for the lowest-energy electronic excitation and correlates with the optical bandgap. In 9,9-diarylfluorene systems, the rigid and planar fluorenyl core plays a significant role in reducing the HOMO-LUMO energy gap compared to non-planar analogues ntu.edu.tw. The substituents at the C2, C7, and C9 positions can further tune these energy levels.

| Compound Type | Typical Calculated HOMO (eV) | Typical Calculated LUMO (eV) | Typical HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 9,9-Dialkylfluorene | -5.8 to -6.0 | -2.1 to -2.4 | 3.5 to 3.8 |

| 9,9-Diarylfluorene | -5.7 to -5.9 | -2.0 to -2.3 | 3.4 to 3.7 |

| 2,7-Dibromo-9,9-diarylfluorene | -5.9 to -6.2 | -2.2 to -2.5 | 3.6 to 3.9 |

While DFT is a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for calculating the energies of electronic excited states. This allows for the theoretical prediction of UV-Visible absorption spectra.

The process involves calculating the vertical excitation energies from the optimized ground-state geometry. For molecules like this compound, the lowest energy absorption bands in the UV-Vis spectrum typically correspond to π-π* transitions within the conjugated fluorene system.

The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional. nih.govnih.gov For organic conjugated molecules, hybrid functionals like B3LYP or range-separated functionals such as CAM-B3LYP often provide results that are in good agreement with experimental spectra arxiv.org. Calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength of each transition, which relates to the intensity of the absorption peak.

Quantum Chemical Modeling of Electronic and Photophysical Processes

Quantum chemical modeling extends beyond static properties to investigate dynamic processes such as light absorption and emission. For this compound, a key building block for optoelectronic materials, understanding its photophysical behavior is crucial.

Modeling of these processes involves calculating the potential energy surfaces of both the ground and excited states. This can elucidate the mechanisms of:

Fluorescence: After excitation to a singlet excited state (S₁), the molecule can relax back to the ground state (S₀) by emitting a photon. TD-DFT can be used to optimize the geometry of the S₁ state, and the energy difference between the S₁ minimum and the S₀ state at that geometry corresponds to the emission energy.

Intersystem Crossing (ISC): The transition from a singlet excited state to a triplet excited state (T₁) is a key process in phosphorescence and in the performance of Organic Light-Emitting Diodes (OLEDs). The rate of ISC is related to the spin-orbit coupling between the relevant singlet and triplet states and their energy difference (ΔE_ST). The twisted geometry induced by the 9,9-diaryl substitution can influence ΔE_ST.

These models help explain how molecular structure dictates fluorescence quantum yield, emission color, and excited-state lifetime, providing essential insights for designing more efficient materials for applications like OLEDs. researchgate.netresearchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States

This compound is often not the final material but an intermediate used in further chemical reactions, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination. Computational chemistry is instrumental in studying the mechanisms of these reactions.

Theoretical studies can:

Map the Reaction Pathway: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed.

Characterize Transition States: A transition state is the highest energy point along the reaction coordinate. DFT calculations can locate and characterize the geometry of the transition state structure. Frequency calculations are then performed to confirm it is a true transition state (identified by having exactly one imaginary frequency).

Elucidate Catalyst Roles: The mechanism of palladium-catalyzed reactions involves several steps (oxidative addition, transmetalation, reductive elimination). DFT can model these individual steps, clarifying the role of the catalyst and ligands and helping to optimize reaction conditions. For instance, the oxidative addition of the C-Br bond of the fluorene derivative to a Pd(0) complex is often the rate-determining step and is a focus of such theoretical studies.

Computational Prediction of Electrochemical Parameters

The electrochemical properties of a molecule, such as its oxidation and reduction potentials, are directly related to its HOMO and LUMO energy levels, respectively. DFT calculations can provide reliable predictions of these parameters.

Oxidation Potential: The energy of the HOMO is correlated with the molecule's ionization potential and its first oxidation potential. A higher HOMO energy implies easier oxidation (a lower potential).

Reduction Potential: The energy of the LUMO is correlated with the electron affinity and the first reduction potential. A lower LUMO energy implies easier reduction (a higher potential).

These relationships, often expressed through Koopmans' theorem or more sophisticated ΔSCF methods, allow for the computational screening of materials for their charge-transport properties. The predicted potentials can be compared with experimental data obtained from techniques like cyclic voltammetry (CV) researchgate.net. For fluorene-based compounds, DFT has been shown to accurately predict redox potentials, which are crucial for assessing their suitability as charge-transporting or emissive layers in electronic devices nih.gov.

Advanced Applications of 2 Bromo 9,9 Di P Tolyl 9h Fluorene and Its Derivatives in Functional Materials

Non-Linear Optical (NLO) Materials for Advanced Optics

The demand for materials with superior non-linear optical (NLO) properties for applications such as optical switching, data storage, and sensor protection has driven research into novel organic chromophores. nih.gov Fluorene (B118485) derivatives, in particular, have shown significant promise in this area. The core strategy involves creating "push-pull" systems within the molecule, where electron-donating and electron-withdrawing groups are attached to a conjugated framework, leading to a large second-order NLO response (hyperpolarizability).

Derivatives of 2-bromo-9,9-dialkylfluorene are instrumental in synthesizing such NLO-active molecules. For instance, through palladium-catalyzed Heck coupling reactions, bromo-fluorene precursors can be functionalized with various electron-withdrawing groups. ucf.edu Research has demonstrated that fluorene derivatives containing nitro and phosphonate (B1237965) groups exhibit substantial two-photon absorption (2PA) cross-sections, a key property for NLO applications. ucf.edu For example, a nitro-containing fluorene derivative has shown a 2PA cross-section of 1300 × 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. ucf.edu

The synthesis of these materials often starts from a bromo-fluorene precursor, which is then modified to introduce the desired donor and acceptor moieties. nih.gov The resulting chromophores have been shown to possess high thermal stability and significant first hyperpolarizability values, making them suitable for use in advanced optical devices. nih.gov

| Derivative Type | Key Synthetic Route | Notable NLO Property | Reported Value | Reference |

|---|---|---|---|---|

| Nitro-functionalized fluorene | Heck Coupling | Two-Photon Absorption Cross-Section | 1300 × 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ | ucf.edu |

| Phosphonate-functionalized fluorene | Heck Coupling | Two-Photon Absorption Cross-Section | 650 × 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ | ucf.edu |

| Chromophores with dimethylamino donor and various acceptors | Multi-step synthesis from a bromo-fluorene precursor | First Hyperpolarizability (βHRS) | Exceeds apparent limits set by other fluorene-based chromophores | nih.gov |

Fluorescent Probes for Chemical and Biological Imaging Applications

Fluorene-based compounds are highly valued in the development of fluorescent probes for biological imaging due to their high fluorescence quantum yields and photostability. njit.edunih.gov These probes are particularly useful for two-photon fluorescence microscopy (2PFM), a powerful technique for visualizing dynamic processes in living cells. nih.gov

The synthesis of these probes often utilizes bromo-fluorene derivatives as starting materials. nih.gov For example, 2,7-dibromo-9,9-didecyl-9H-fluorene can be used to create more complex molecules with specific targeting capabilities. nih.gov By functionalizing the fluorene core, researchers can develop probes that are sensitive to specific analytes, such as reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). nih.gov These reaction-based probes offer a non-invasive way to monitor the spatial and temporal distribution of important biological molecules within cells and tissues. nih.gov

One study demonstrated the successful use of a fluorene-based probe for imaging endosomes in cells with low cytotoxicity. nih.gov The probe's advantageous properties facilitated high-resolution 2PFM imaging, allowing for the visualization of individual endosomes. nih.gov The versatility of the fluorene scaffold allows for further functionalization to target other organelles or biomarkers. nih.gov

| Probe Type | Target Analyte/Organelle | Key Feature | Imaging Technique | Reference |

|---|---|---|---|---|

| Fluorenyl derivative | Endosomes | Low cytotoxicity, high resolution | Two-Photon Fluorescence Microscopy (2PFM) | nih.gov |

| Boronic ester-linked fluorescein | Hydrogen Peroxide (H₂O₂) | High sensitivity in the micromolar range | Fluorescence-based molecular imaging | nih.gov |

| Amine-reactive fluorenyl reagent | Amine-containing biomolecules | High fluorescence quantum yield (~0.74) upon conjugation | Two-Photon Fluorescence Microscopy (2PFM) | njit.eduucf.edu |

Conjugated Polymers and Oligomers for Organic Electronics

Conjugated polymers and oligomers based on fluorene are extensively used in organic electronics, particularly in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.comnih.govossila.com The 9,9-dialkylfluorene unit is a popular building block due to its high emission efficiency and good thermal and chemical stability. researchgate.net

2-Bromo-9,9-di-p-tolyl-9H-fluorene and its derivatives are key starting materials for synthesizing these polymers. For instance, oligo(9,9-dioctyl-2,7-diyl)-alt-bithiophenes have been synthesized using an end-capping reaction with 2-bromo-9,9-di-(n-octyl)-fluorene to control the molecular weight. researchgate.net These oligomers exhibit liquid crystalline phases, which are beneficial for charge transport in electronic devices. researchgate.net

Furthermore, polyfluorenes like Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFO) are known for their blue photoluminescence and electroluminescence, making them suitable as light-emitting materials in OLEDs. sigmaaldrich.com The synthesis of such polymers often involves the polymerization of monomers derived from bromo-fluorene precursors. ossila.com The resulting polymers can be solution-processed, enabling the fabrication of large-area and flexible electronic devices. nih.gov

| Polymer/Oligomer | Monomer/Precursor | Key Property | Application | Reference |

|---|---|---|---|---|

| Oligo(9,9-dioctyl-2,7-diyl)-alt-bithiophenes | 2-bromo-9,9-di-(n-octyl)-fluorene | Nematic mesophases | Organic Field-Effect Transistors (OFETs) | researchgate.net |

| Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFO) | Derivatives of 2,7-dibromofluorene | Blue photo- and electroluminescence | Organic Light-Emitting Diodes (OLEDs) | sigmaaldrich.com |

| Thienoisoindigo-based polymers | Dialdehyde-functionalized thienoisoindigo | Recyclable, field-effect mobilities of 10⁻²–10⁻³ cm² V⁻¹ s⁻¹ | Recyclable Organic Electronics | rsc.org |

Role as Small Molecule Semiconductor Building Blocks

This compound is explicitly identified as a small molecule semiconductor building block. tcichemicals.com This classification highlights its importance in the bottom-up synthesis of well-defined organic semiconductors for various electronic applications.

The use of small molecules offers advantages over polymers, including defined molecular weight and easier purification, which can lead to more reproducible device performance. The fluorene core provides a rigid and planar π-conjugated system, which is essential for efficient charge transport. The tolyl groups at the 9-position enhance solubility and prevent aggregation, which can be detrimental to device performance.